molecular formula C8H9NO2 B166905 1,4-Dimethyl-2-nitrobenzene CAS No. 89-58-7

1,4-Dimethyl-2-nitrobenzene

Cat. No. B166905
CAS RN: 89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
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Patent
US06376726B1

Procedure details

A mixture of p-xylene (25 ml), and Fe3+ montmorillonite or Zn2+ montmorillonite (0.5 g) were taken in a 50 ml two-necked round-bottomed flask equipped with Dean-Stark apparatus. Fuming nitric acid (5 ml) was added dropwise into the reaction mixture. The reaction mixture was heated to reflux where upon the required amount of liberated water was collected in the Dean-Stark apparatus which usually takes 1.5 hr. Later on, the catalyst was filtered and the reaction mixture was concentrated to obtain the nitro p-xylene.
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Fe3+ montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zn2+ montmorillonite
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10]>O>[N+:9]([C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[CH3:1])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Fe3+ montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Zn2+ montmorillonite
Quantity
0.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 50 ml two-necked round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
was collected in the Dean-Stark apparatus which usually takes 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
Later on, the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.